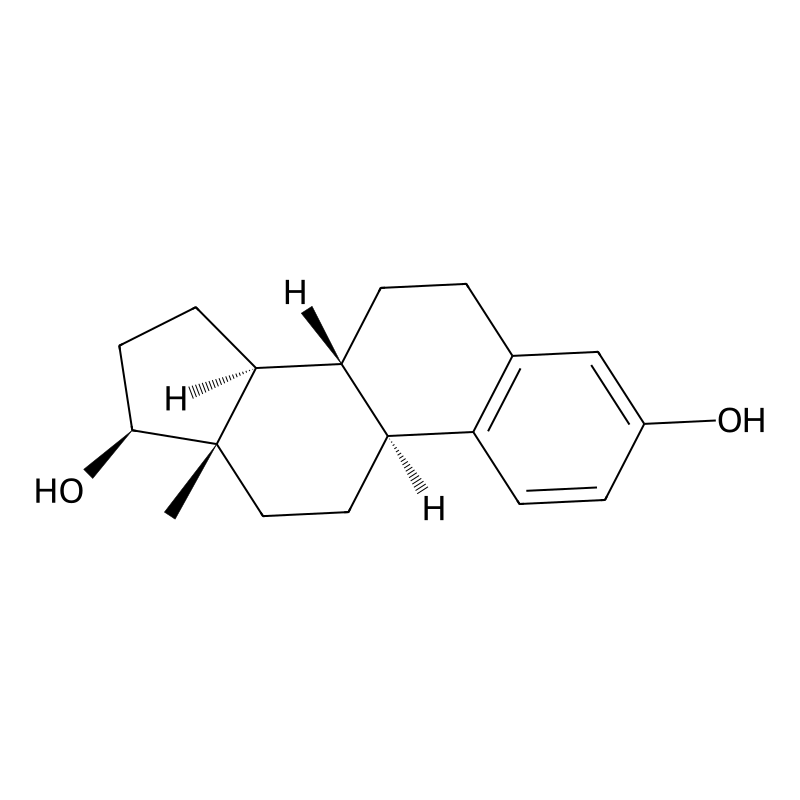

Estradiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils.

In water, 3.90 mg/L at 27 °C

0.0036 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

17β-Estradiol (E2) is the primary endogenous estrogenic steroid and the foundational benchmark for estrogen receptor (ER) pharmacology. As an unesterified, biologically active active pharmaceutical ingredient (API) and analytical standard, it exhibits a log P of approximately 4.0, making it lipophilic yet capable of crossing biological membranes without requiring enzymatic activation. In procurement and material selection, base E2 is selected over its synthetic derivatives and esterified prodrugs for its direct, unmodified receptor engagement, serving as the quantitative baseline in endocrine research, non-oral formulation development, and environmental analytical testing [1].

Substituting base Estradiol with esterified prodrugs (e.g., estradiol valerate, estradiol cypionate) or synthetic analogs (e.g., ethinylestradiol) fundamentally alters assay validity and formulation pharmacokinetics. Esterified forms lack direct ER binding affinity and require enzymatic cleavage by esterases to become active, rendering them functionally inert in standard in vitro cell culture models. Conversely, ethinylestradiol possesses a 17α-ethinyl group that sterically hinders hepatic oxidation, drastically altering its metabolic clearance and half-life compared to physiological E2. Consequently, for precise baseline ER profiling, targeted transdermal drug delivery systems, and direct in vitro target engagement, unesterified 17β-estradiol cannot be substituted with its derivatives [1].

Absolute Estrogen Receptor Affinity: E2 vs. Endogenous Metabolites

17β-Estradiol is the definitive reference standard for estrogen receptor binding assays. Quantitative profiling demonstrates that E2 possesses significantly higher relative binding affinity (RBA) for both ERα and ERβ compared to its oxidized (Estrone, E1) and hydroxylated (Estriol, E3) metabolites. When setting E2 RBA at 100%, Estriol achieves only 14% at ERα and 21% at ERβ, while Estrone reaches 60% and 37%, respectively [1]. This absolute affinity differential mandates the procurement of E2 as the primary positive control and calibration standard in endocrine disruption and receptor transactivation screening workflows.

| Evidence Dimension | Relative Binding Affinity (RBA) for ERα and ERβ |

| Target Compound Data | 17β-Estradiol: 100% (ERα), 100% (ERβ) |

| Comparator Or Baseline | Estriol (E3): 14% (ERα), 21% (ERβ); Estrone (E1): 60% (ERα), 37% (ERβ) |

| Quantified Difference | E2 demonstrates 1.6x to 7.1x higher binding affinity than its closest endogenous analogs. |

| Conditions | In vitro competitive binding assays using full-length human ERα and ERβ proteins |

Procuring base E2 ensures maximum receptor saturation and provides the necessary 100% baseline for calibrating competitive binding assays.

In Vitro Assay Viability: Base Estradiol vs. Estradiol Valerate

For in vitro high-throughput screening and cell culture assays lacking robust esterase activity, base Estradiol is mandatory. Estradiol valerate, a common procurement alternative for in vivo depot injections, exhibits less than 1% of the direct ER binding affinity of base E2 prior to enzymatic hydrolysis [1]. Utilizing the esterified form for direct receptor binding or isolated reporter gene assays results in false negatives, making the unesterified base E2 the required selection for direct in vitro target engagement.

| Evidence Dimension | Direct Receptor Binding Affinity (without enzymatic cleavage) |

| Target Compound Data | Base 17β-Estradiol: 100% active |

| Comparator Or Baseline | Estradiol Valerate: <1% active |

| Quantified Difference | Base E2 provides >100-fold higher direct receptor engagement in esterase-deficient environments. |

| Conditions | Cell-free receptor binding assays and esterase-deficient in vitro cell models |

Buyers must specify base E2 for in vitro assays, as esterified prodrugs will fail to produce a signal without in vivo metabolic activation.

Metabolic Clearance and Bioavailability: E2 vs. Ethinylestradiol

When selecting an estrogen for formulation, metabolic stability dictates the delivery route. Base E2 undergoes extensive first-pass hepatic metabolism, resulting in an oral bioavailability of approximately 5%, compared to 40-50% for the synthetic analog Ethinylestradiol (EE2) [1]. While EE2 is utilized for oral contraceptives due to this stability, base E2's rapid hepatic clearance makes it the required active pharmaceutical ingredient (API) for transdermal patches and vaginal rings, where systemic physiological pulsing is desired without the sustained hepatic burden of EE2.

| Evidence Dimension | Oral Bioavailability and Hepatic Stability |

| Target Compound Data | Base 17β-Estradiol: ~5% oral bioavailability (high first-pass clearance) |

| Comparator Or Baseline | Ethinylestradiol (EE2): 40-50% oral bioavailability |

| Quantified Difference | EE2 exhibits an 8- to 10-fold higher oral bioavailability due to steric protection at C17. |

| Conditions | In vivo pharmacokinetic profiling following oral administration |

Formulation scientists must procure base E2 for transdermal and transmucosal applications to achieve physiological dosing while avoiding the prolonged half-life of synthetic analogs.

In Vitro Endocrine Disruptor Screening

Base E2 is utilized as the universal calibration standard (100% RBA) for ERα/ERβ competitive binding and reporter gene assays. Procuring the unesterified base ensures direct receptor engagement, avoiding the false negatives associated with esterified prodrugs in esterase-deficient cell models [1].

Transdermal and Transmucosal Formulation Development

Unesterified E2 is the required API in patches and hydrogels designed to bypass first-pass metabolism. Its specific log P (~4.0) allows for efficient stratum corneum permeation compared to highly lipophilic esters, while its rapid systemic clearance prevents the sustained hepatic burden seen with ethinylestradiol[2].

Environmental Analytical Calibration

High-purity E2 serves as a primary reference material for LC-MS/MS and GC-MS quantification of estrogenic contamination in wastewater and agricultural runoff. Precise differentiation of E2 from its metabolites (E1, E3) and synthetic analogs (EE2) is critical for regulatory compliance and environmental impact assessments [3].

References

- [1] Kuiper GG, et al. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology. 1997;138(3):863-870.

- [2] Kuhl H. Pharmacology of estrogens and progestogens: influence of different routes of administration. Climacteric. 2005;8 Suppl 1:3-63.

- [3] Desbrow C, Routledge EJ, Brighty GC, Sumpter JP, Waldock M. Identification of estrogenic chemicals in STW effluent. 1. Chemical fractionation and in vitro biological screening. Environ Sci Technol. 1998;32(11):1549-1558.

Purity

Physical Description

White powder.

Color/Form

White or slightly yellow, small crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

4.01 (LogP)

log Kow = 4.01 /B-estradiol/

4.01

Odor

Decomposition

Appearance

Melting Point

178-179 °C

Storage

UNII

GHS Hazard Statements

H350 (39.87%): May cause cancer [Danger Carcinogenicity];

H351 (57.52%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (92.81%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (31.37%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (34.64%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (29.41%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (34.64%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Estradiol is a hormone made naturally in the human body by the ovaries. It is crucial in regulating the menstrual cycle, cardiovascular system, neurologic system, skeletal system, vascular system, and many more. Estradiol is the most potent and abundant estrogen (E2) during a woman's reproductive years. There are four different kinds of estrogen: estrone (E1), estradiol (E2), estriol (E3), and estetrol (E4).

Estrogen is a steroid hormone associated with the female reproductive organs and is responsible for developing female sexual characteristics. Estrogen is often referred to as estrone, estradiol, and estriol. Of the previously mentioned forms of estrogen, estradiol is the most common form of estrogen hormone for hormone replacement therapy (HRT) in the treatment of symptoms of menopause. Estrogen for hormone replacement therapy has been heavily researched in medicine and remains a controversial topic. According to early studies, estrogen as hormone replacement therapy for postmenopausal women showed promising benefits of decreased risk of osteoporosis, coronary arterial disease, and mortality. Later studies conducted by the Women's Health Initiative concluded that risk was greater than the benefit of hormone replacement therapy in postmenopausal women.

Livertox Summary

Drug Classes

Therapeutic Uses

Estradiol tablets are indicated in the treatment of moderate to severe symptoms of vulvar and vaginal atrophy associated with the menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/

Estradiol tablets are indicated in the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. /Included in US product label/

Estradiol tablets are indicated in the treatment of breast cancer (for palliation only) in appropriately selected women and men with metastatic disease. /Included in US product label/

For more Therapeutic Uses (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

Pharmacology

Therapeutic Estradiol is a synthetic form of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, estradiol derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. Estradiol exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes.

MeSH Pharmacological Classification

ATC Code

G - Genito urinary system and sex hormones

G03 - Sex hormones and modulators of the genital system

G03C - Estrogens

G03CA - Natural and semisynthetic estrogens, plain

G03CA03 - Estradiol

Mechanism of Action

Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.

Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/

Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/

Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/

For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Impurities

Other CAS

50-28-2

Absorption Distribution and Excretion

Estradiol is excreted in the urine with both glucuronide and sulfate conjugates.

Estrogens administered exogenously distribute in a similar fashion to endogenous estrogens. They can be found throughout the body, especially in the sex hormone target organs, such as the breast, ovaries and uterus.

In one pharmacokinetic study, the clearance of orally administered micronized estradiol in postmenopausal women was 29.9±15.5 mL/min/kg. Another study revealed a clearance of intravenously administered estradiol was 1.3 mL/min/kg.

Estrogens used in therapeutics are well absorbed through the skin, mucous membranes, and the gastrointestinal (GI) tract. The vaginal delivery of estrogens circumvents first-pass metabolism.

The Estradiol Transdermal System Continuous Delivery (Once-Weekly) continuously releases estradiol which is transported across intact skin leading to sustained circulating levels of estradiol during a 7 day treatment period. The systemic availability of estradiol after transdermal administration is about 20 times higher than that after oral administration. This difference is due to the absence of first-pass metabolism when estradiol is given by the transdermal route.

In a Phase I study of 14 postmenopausal women, the insertion of ESTRING (estradiol vaginal ring) rapidly increased serum estradiol (E2) levels. The time to attain peak serum estradiol levels (Tmax) was 0.5 to 1 hour. Peak serum estradiol concentrations post-initial burst declined rapidly over the next 24 hours and were virtually indistinguishable from the baseline mean (range: 5 to 22 pg/mL). Serum levels of estradiol and estrone (E1) over the following 12 weeks during which the ring was maintained in the vaginal vault remained relatively unchanged

Table: PHARMACOKINETIC MEAN ESTIMATES FOLLOWING SINGLE ESTRING APPLICATION [Table#4649]

The initial estradiol peak post-application of the second ring in the same women resulted in ~38 percent lower Cmax, apparently due to reduced systemic absorption via the treated vaginal epithelium. The relative systemic exposure from the initial peak of ESTRING accounted for approximately 4 percent of the total estradiol exposure over the 12-week period.

For more Absorption, Distribution and Excretion (Complete) data for ESTRADIOL (17 total), please visit the HSDB record page.

Metabolism Metabolites

Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.

Variations in estradiol metabolism ... depend upon the stage of the menstrual cycle ... In general, the hormone undergoes rapid hepatic biotransformation with a plasma half-life measured in minutes.

Estradiol is primarily converted ... to estriol, which is the major urinary metabolite. A variety of sulfate and glucuronide conjugates also are excreted in the urine.

The metabolism of estradiol-17beta and estrone is similar in rats and in humans, in that both species transform these steroids mainly by (aromatic) 2-hydroxylation, and also by 16alpha-hydroxylation. Glucuronides of the various metabolites are excreted in the bile. Differences in the metabolism of estrogens by humans and rats lie mostly in the type of conjugation. A relatively large proportion of administered estrone, estradiol-17beta and estriol is transformed in rats to metabolites oxygenated both at C-2 and C-16. When estriol is administered to rats, glucuronides and, to a lesser extent, sulfates of 16-ketooestradiol and of 2- and 3-methyl ethers of 2-hydroxyoestriol and 2-hydroxy-16-ketooestradiol are excreted in the bile. In contrast, hydroxylations at C-6 or C-7 of ring B of estradiol-17beta and estrone are a minor pathway in rats. 2-Hydroxyoestrogens ('catechol estrogens') are further transformed by various routes, including covalent binding to proteins.

For more Metabolism/Metabolites (Complete) data for ESTRADIOL (8 total), please visit the HSDB record page.

17-beta-estradiol has known human metabolites that include 17-beta-Estradiol glucuronide, 2-hydroxyestradiol, 17-beta-Estradiol-3-glucuronide, and 4-Hydroxyestradiol.

Exogenous estrogens are metabolized using the same mechanism as endogenous estrogens. Estrogens are partially metabolized by cytochrome P450. Route of Elimination: Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates. Half Life: 36 hours

Associated Chemicals

Estradiol cypionate; 313-06-4

Estradiol valerate; 979-32-8

Estradiol hemihydrate; 35380-71-3

Estradiol acetate; 4245-41-4

Wikipedia

Drug Warnings

CARDIOVASCULAR AND OTHER RISKS- Estrogens with or without progestins should not be used for the prevention of cardiovascular disease.

The Women's Health Initiative (WHI) study reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) relative to placebo.

The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women or to women taking estrogen alone therapy.

For more Drug Warnings (Complete) data for ESTRADIOL (48 total), please visit the HSDB record page.

Biological Half Life

... After oral administration ... the terminal half life was 20.1 hr ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> PRODUCTION_AID; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Has been isolated from ovarian follicular fluid and from placental tissue ... It is usually prepared through reduction of the 17-keto group of Estrone.

Isolated from human and mare pregnancy urine.

Commercial synthesis from cholesterol or ergosterol.

Has also been isolated from urine of pregnant women and mares.

General Manufacturing Information

Analytic Laboratory Methods

Method: AOAC 973.76; Procedure: spectrofluorometric method; Analyte: estradiol valerate; Matrix: drugs; Detection Limit: not provided. /Estradiol valerate/

Analyte: estradiol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: estradiol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for ESTRADIOL (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.

As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Analytical methods for estradiol-17beta: [Table#4652]

Storage Conditions

Store at controlled room temperature 15 to 30 °C (59 to 86 °F).

Interactions

A combination of testosterone and estradiol-B17 after treatment with methylnitrosurea also resulted in the development of adenocarciomas of the prostate.

Concurrent use with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/

Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/

For more Interactions (Complete) data for ESTRADIOL (11 total), please visit the HSDB record page.

Dates

2. Stanczyk FZ, Archer DF, Bhavnani BR. Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment. Contraception. 2013 Jun;87(6):706-27. doi: 10.1016/j.contraception.2012.12.011. Epub 2013 Jan 8. PMID: 23375353.

3. Caliceti C, Aquila G, Pannella M, Morelli MB, Fortini C, Pinton P, Bonora M, Hrelia S, Pannuti A, Miele L, Rizzo P, Ferrari R. 17β-estradiol enhances signalling mediated by VEGF-A-delta-like ligand 4-notch1 axis in human endothelial cells. PLoS One. 2013 Aug 13;8(8):e71440. doi: 10.1371/journal.pone.0071440. PMID: 23967210; PMCID: PMC3742772.

Explore Compound Types